molecular formula C8H9NO2 B188337 methyl 4-ethenyl-1H-pyrrole-2-carboxylate CAS No. 198703-17-2

methyl 4-ethenyl-1H-pyrrole-2-carboxylate

Cat. No. B188337
M. Wt: 151.16 g/mol
InChI Key: VCXXDJWJJSFYLL-UHFFFAOYSA-N
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Description

Methyl pyrrole-2-carboxylate is a related compound with the molecular formula C6H7NO2 . Another similar compound is methyl 4-methylpyrrole-2-carboxylate, which has the molecular formula C7H9NO2 .


Synthesis Analysis

The synthesis of similar compounds like 4-Methylpyrrole-2-carboxylic Acid involves reactions with substituted 2,2’-bipyrroles .


Molecular Structure Analysis

The molecular structure of these compounds typically consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a carboxylate group .

properties

IUPAC Name

methyl 4-ethenyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-3-6-4-7(9-5-6)8(10)11-2/h3-5,9H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXXDJWJJSFYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596235
Record name Methyl 4-ethenyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-ethenyl-1H-pyrrole-2-carboxylate

CAS RN

198703-17-2
Record name Methyl 4-ethenyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Degas, by purging with nitrogen for 10 minutes, a solution of methyl 4-bromo-1H-pyrrole-2-carboxylate (2.0 g, 9.8 mmoles), triethenylboroxin pyridine (1.3 equiv; 3.1 g, 12.7 mmoles), and potassium carbonate (3 equiv; 4.1 g, 29.4 mmoles) in a mixture of 1,4-dioxane (20 mL) and water (10 mL). Add tris(dibenzylideneacetonyl)bis-palladium (Pd2(dba)3) (0.01 equiv; 0.0925 g, 98.0 μmoles) and 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) (0.03 equiv; 0.0853 g, 294.1 μmoles) and heat at 95° C. for 3 h. Cool to room temperature then partition between water (50 mL) and a 1:1 mixture of hexanes/diethyl ether (100 mL). The organic layer is washed with water (2×50 mL) then brine. Dry over Na2SO4, filter and evaporate to give methyl 4-ethenyl-1H-pyrrole-2-carboxylate as a straw colored oil (1.5 g). Use without further purification. 1H-NMR (CDCl3), δ: 8.90 (1H, br. s), 7.02 (1H, m), 6.95 (1H, m), 6.56 (1H, q) 5.48 (1H, dd), 5.05 (1H, dd), 3.86 (3H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.0925 g
Type
catalyst
Reaction Step Two

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